molecular formula C17H12BrN3 B14210475 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- CAS No. 824968-60-7

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-

Cat. No.: B14210475
CAS No.: 824968-60-7
M. Wt: 338.2 g/mol
InChI Key: DVMHJYXZLNUFAD-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl and methyl groups in the structure of this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a 1,3-dipole compound and an o-hydroxyaromatic ketone. The reaction is typically carried out in an acetonitrile solution under reflux conditions with the presence of a base such as potassium carbonate or potassium phosphate . This method yields moderate to good amounts of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applicable for its industrial production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- is unique due to the presence of the bromophenyl and methyl groups, which enhance its chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

824968-60-7

Molecular Formula

C17H12BrN3

Molecular Weight

338.2 g/mol

IUPAC Name

5-(3-bromophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C17H12BrN3/c1-10-15-17(21-20-10)14-8-3-2-7-13(14)16(19-15)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21)

InChI Key

DVMHJYXZLNUFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)Br

Origin of Product

United States

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